molecular formula C13H8BrCl2NO B11175016 4-bromo-N-(2,3-dichlorophenyl)benzamide

4-bromo-N-(2,3-dichlorophenyl)benzamide

Cat. No.: B11175016
M. Wt: 345.0 g/mol
InChI Key: WIXLRRZQWBRBTQ-UHFFFAOYSA-N
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Description

4-bromo-N-(2,3-dichlorophenyl)benzamide is an organic compound with the molecular formula C13H8BrCl2NO. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of bromine and dichlorophenyl groups in its structure makes it a compound of interest for various synthetic and analytical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2,3-dichloroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,3-dichlorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-bromo-N-(2,3-dichlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2,3-dichlorophenyl)benzamide is unique due to the specific arrangement of bromine and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H8BrCl2NO

Molecular Weight

345.0 g/mol

IUPAC Name

4-bromo-N-(2,3-dichlorophenyl)benzamide

InChI

InChI=1S/C13H8BrCl2NO/c14-9-6-4-8(5-7-9)13(18)17-11-3-1-2-10(15)12(11)16/h1-7H,(H,17,18)

InChI Key

WIXLRRZQWBRBTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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